molecular formula C11H6BrF2NO3 B13683185 3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13683185
M. Wt: 318.07 g/mol
InChI Key: MFDFDIYMOGYXMP-UHFFFAOYSA-N
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Description

3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and a carboxylic acid group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the formation of the isoxazole ring and subsequent carboxylation. The reaction conditions often include the use of strong acids, bases, and organic solvents, with careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2,6-difluorophenyl)acetic acid
  • 2-Bromo-2-(4-fluorophenyl)acetic acid
  • 4-Bromo-2,5-difluorobenzeneboronic acid

Uniqueness

Compared to similar compounds, 3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid stands out due to its isoxazole ring and carboxylic acid group, which confer unique chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H6BrF2NO3

Molecular Weight

318.07 g/mol

IUPAC Name

3-(4-bromo-2,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H6BrF2NO3/c1-4-9(11(16)17)10(15-18-4)5-2-8(14)6(12)3-7(5)13/h2-3H,1H3,(H,16,17)

InChI Key

MFDFDIYMOGYXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2F)Br)F)C(=O)O

Origin of Product

United States

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